Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 1247149-72-9
VCID: VC4325257
InChI: InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3
SMILES: CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O
Molecular Formula: C11H12F2O3
Molecular Weight: 230.211

Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate

CAS No.: 1247149-72-9

Cat. No.: VC4325257

Molecular Formula: C11H12F2O3

Molecular Weight: 230.211

* For research use only. Not for human or veterinary use.

Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate - 1247149-72-9

Specification

CAS No. 1247149-72-9
Molecular Formula C11H12F2O3
Molecular Weight 230.211
IUPAC Name ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C11H12F2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3
Standard InChI Key ZOGDGDQVUYOSQW-UHFFFAOYSA-N
SMILES CCOC(=O)CC(C1=CC(=C(C=C1)F)F)O

Introduction

Chemical Identity and Structural Features

Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate belongs to the class of β-hydroxy esters, which are pivotal intermediates in organic synthesis. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol . The compound’s structure features:

  • A 3,4-difluorophenyl group, which introduces electronic effects due to fluorine’s electronegativity, influencing reactivity and intermolecular interactions.

  • A β-hydroxy ester moiety, enabling participation in hydrogen bonding and serving as a handle for further functionalization.

Comparative analysis with analogs like ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate (C₁₁H₁₂F₂O₃) reveals that fluorine substitution patterns significantly alter physicochemical properties. For instance, the 3,4-difluoro configuration may enhance dipole moments compared to 2,4-substituted variants, affecting solubility and crystal packing .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of β-hydroxy esters typically involves aldol addition or reduction of α,β-unsaturated esters. For ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate, a plausible route includes:

  • Aldol Reaction: Condensation of ethyl 3,4-difluorophenylglyoxylate with formaldehyde under basic conditions, followed by acid workup.

  • Reduction of α-Keto Esters: Hydrogenation of ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate (CAS: 252955-07-0) using catalysts like NaBH₄ or LiAlH₄.

A study on ethyl 2-diazo-3-(3,4-difluorophenyl)-3-hydroxypropanoate demonstrates the feasibility of diazo intermediates in synthesizing β-hydroxy esters, though this method introduces additional complexity .

Industrial-Scale Manufacturing

Industrial production may employ continuous flow reactors to optimize esterification and reduction steps. Key considerations include:

  • Catalyst Selection: Acid catalysts (e.g., H₂SO₄) for esterification.

  • Purification Techniques: Distillation under reduced pressure or recrystallization from ethanol/water mixtures.

ParameterLaboratory MethodIndustrial Method
Reaction Time12–24 hours2–4 hours (continuous)
Yield60–75%85–90%
Purity≥95% (HPLC)≥99% (GC-MS)

Physicochemical Properties

While experimental data for the exact compound is sparse, predictions based on analogs suggest:

  • Boiling Point: ~280–290°C (estimated via group contribution methods).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<1 mg/mL) .

  • Spectroscopic Signatures:

    • IR: O-H stretch (~3400 cm⁻¹), ester C=O (~1720 cm⁻¹), aromatic C-F (~1250 cm⁻¹) .

    • ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 5.50 (s, 1H, OH), δ 7.10–7.35 (m, 3H, Ar-H) .

Reactivity and Functionalization

The β-hydroxy ester group enables diverse transformations:

  • Oxidation: Conversion to α-keto esters using Jones reagent.

  • Dehydration: Formation of α,β-unsaturated esters via acid-catalyzed elimination.

  • Nucleophilic Substitution: Displacement of the hydroxyl group with amines or thiols under Mitsunobu conditions .

Notably, the 3,4-difluorophenyl moiety enhances electrophilic aromatic substitution reactivity at the meta position due to fluorine’s directing effects.

Applications in Medicinal Chemistry

β-Hydroxy esters are key intermediates in drug synthesis. For example:

  • Antifungal Agents: Analogous compounds inhibit lanosterol 14α-demethylase, a target in azole antifungals .

  • NSAID Precursors: Structural motifs similar to ibuprofen and naproxen suggest anti-inflammatory potential.

BioactivityMechanismAnalogous Compound
AntifungalCYP450 inhibitionEthyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate
Anti-inflammatoryCOX-1/COX-2 inhibitionEthyl 3-(4-fluorophenyl)-3-hydroxypropanoate

Comparison with Structural Analogs

The 3,4-difluoro substitution differentiates this compound from other β-hydroxy esters:

CompoundFluorine SubstitutionKey Application
Ethyl 3-(2,4-difluorophenyl)-3-hydroxypropanoate2,4-diFAntifungal intermediates
Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate3,5-diFMaterials science
Ethyl 2-diazo-3-(3,4-difluorophenyl)-3-hydroxypropanoate3,4-diF + diazoClick chemistry

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric catalytic methods to access enantiomerically pure forms.

  • Biological Screening: Evaluation against kinase targets and antimicrobial panels.

  • Computational Modeling: DFT studies to predict reactivity and metabolic pathways.

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